molecular formula C25H30F2N2O B12362331 N-[2-(1-fluorocyclopropyl)-4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-6-methylphenyl]-3,3-dimethylbutanamide

N-[2-(1-fluorocyclopropyl)-4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-6-methylphenyl]-3,3-dimethylbutanamide

Cat. No.: B12362331
M. Wt: 412.5 g/mol
InChI Key: CCSLODKDEGPEJN-UHFFFAOYSA-N
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Description

N-[2-(1-fluorocyclopropyl)-4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-6-methylphenyl]-3,3-dimethylbutanamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-fluorocyclopropyl)-4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-6-methylphenyl]-3,3-dimethylbutanamide typically involves multiple steps, including the formation of the fluorocyclopropyl and isoquinolinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include fluorinating agents, cyclopropylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-fluorocyclopropyl)-4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-6-methylphenyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate specific molecular interactions.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific pathways or receptors.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(1-fluorocyclopropyl)-4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-6-methylphenyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The fluorinated groups and isoquinolinyl moiety may enable the compound to bind to particular receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated cyclopropyl and isoquinolinyl derivatives, such as:

Properties

Molecular Formula

C25H30F2N2O

Molecular Weight

412.5 g/mol

IUPAC Name

N-[2-(1-fluorocyclopropyl)-4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-6-methylphenyl]-3,3-dimethylbutanamide

InChI

InChI=1S/C25H30F2N2O/c1-16-11-20(29-10-7-17-12-19(26)6-5-18(17)15-29)13-21(25(27)8-9-25)23(16)28-22(30)14-24(2,3)4/h5-6,11-13H,7-10,14-15H2,1-4H3,(H,28,30)

InChI Key

CCSLODKDEGPEJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CC(C)(C)C)C2(CC2)F)N3CCC4=C(C3)C=CC(=C4)F

Origin of Product

United States

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